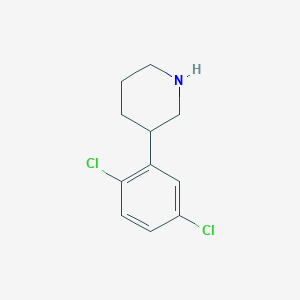

3-(2,5-Dichlorophenyl)piperidine

Description

Contextualizing Piperidine (B6355638) Derivatives in Medicinal Chemistry and Organic Synthesis Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of pharmaceuticals. nih.govencyclopedia.pub It is considered a "privileged structural motif" because of its widespread presence in various classes of drugs and natural alkaloids with diverse biological activities. encyclopedia.pubresearchgate.net Piperidine derivatives are integral to pharmaceuticals targeting a wide array of conditions, including cancer, Alzheimer's disease, microbial infections, and neuropathic pain. encyclopedia.pubijnrd.orgmdpi.com

The versatility of the piperidine scaffold allows it to serve as a convenient building block in drug synthesis, enabling chemists to achieve desired conformations and physical properties in the final molecule. mdpi.com Its structural features contribute to its basicity and its capacity to interact with a multitude of biological targets, such as enzymes and receptors. evitachem.com The synthesis of piperidine derivatives is a well-established and active area of research, with numerous methods developed for their formation, including catalytic hydrogenation of pyridine (B92270) precursors and various intramolecular cyclization strategies. evitachem.comnih.govdtic.mil

Significance of Dichlorophenyl Moieties in Bioactive Compounds

The inclusion of a dichlorophenyl group in a molecule can significantly influence its biological activity. This moiety is found in a range of bioactive compounds and approved drugs, where it often enhances lipophilicity and influences the molecule's binding affinity to biological targets. evitachem.com The position of the chlorine atoms on the phenyl ring is crucial and can lead to different pharmacological profiles.

For instance, compounds containing a 3,4-dichlorophenyl group have been investigated as potential breast cancer cytotoxins. nih.gov The 2,4-dichlorophenyl moiety is present in the fungicide penconazole and in pyrazoline derivatives that exhibit strong antioxidant and antibacterial properties. researchgate.netmdpi.com Furthermore, the N-(2,6-dichlorophenyl) group is a key feature of clonidine, a medication used to treat high blood pressure by acting on α2-adrenergic receptors. wikipedia.org This demonstrates that the dichlorophenyl substituent is a valuable component in the design of compounds with specific therapeutic actions.

Rationale for Investigating 3-(2,5-Dichlorophenyl)piperidine and Related Analogues

The primary rationale for investigating this compound stems from the combination of two pharmacologically significant moieties. The established importance of the piperidine scaffold in drug discovery, coupled with the ability of the dichlorophenyl group to modulate biological activity, makes this compound a compelling subject for research.

This compound is utilized as a building block or intermediate in the synthesis of more complex molecules with potential therapeutic value. evitachem.com Research into this specific compound is driven by its potential to interact with biological systems, particularly in the development of pharmaceuticals targeting neurological disorders. evitachem.com The presence of the dichlorophenyl group enhances lipophilicity, which may influence the compound's ability to cross biological membranes, while the piperidine ring provides a basic nitrogen atom capable of forming key interactions with receptors or enzymes. evitachem.com

Overview of Research Directions and Unexplored Potential

Current and future research on this compound and its analogues is likely to follow several key directions. A primary focus is its application as a scaffold in organic synthesis to create libraries of related compounds. These new molecules can then be screened for a wide range of biological activities to identify novel therapeutic agents.

The potential effects on neurotransmitter systems suggest a promising avenue for investigating its utility in treating neurological and psychiatric conditions. evitachem.com While its role as a synthetic intermediate is established, its intrinsic pharmacological profile remains an area of unexplored potential. evitachem.com Future studies could involve detailed structure-activity relationship (SAR) analyses to understand how modifications to the dichlorophenyl or piperidine moieties affect biological targets and efficacy. Elucidating its mechanism of action and identifying specific receptor interactions are critical next steps in unlocking the full therapeutic potential of this chemical scaffold.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile |

| 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline |

| Penconazole |

| N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide |

| Clonidine |

| (3S,5R)-5-[4-(2-chlorophenyl)-2,2-dimethyl-5-oxopiperazin-1-yl]piperidine-3-carboxamide |

| 2,5-dichlorobenzaldehyde (B1346813) |

| 3-(2,5-dichlorophenyl)pyridine |

| Delamanid |

| Fexofenadine |

| Fluoroquinolones |

| Loratadine |

| Meperidine |

| Pimozide |

| Pipotiazine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13Cl2N |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

3-(2,5-dichlorophenyl)piperidine |

InChI |

InChI=1S/C11H13Cl2N/c12-9-3-4-11(13)10(6-9)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2 |

InChI Key |

KXSUSUSXHKVIHR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 3-(2,5-Dichlorophenyl)piperidine Core

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for its synthesis. The most apparent disconnection is the bond between the phenyl ring and the piperidine (B6355638) core, suggesting a cross-coupling reaction as a potential final step. This would involve a suitably functionalized piperidine derivative and a 2,5-dichlorophenyl-containing coupling partner. Another strategic disconnection involves breaking the C-N and C-C bonds within the piperidine ring itself, pointing towards cyclization strategies from acyclic precursors. These strategies often involve the formation of one or two key bonds in the final ring-closing step. Further disassembly of the acyclic precursor can lead to simpler, commercially available starting materials.

Established Synthetic Routes to 3-Arylpiperidines

The synthesis of 3-arylpiperidines, including this compound, can be achieved through a variety of established methods. These routes often focus on the efficient construction of the piperidine ring and the introduction of the aryl substituent at the 3-position.

Multicomponent Reactions for Piperidine Scaffold Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the piperidine ring in a single step. thieme-connect.comnih.gov These reactions combine three or more starting materials to form a product that contains the essential structural elements of all the reactants. thieme-connect.com For instance, a one-pot synthesis of trimethyl 3,5,5-piperidonetricarboxylate has been reported using dimethyl malonate and formaldehyde (B43269) O-benzyl oxime, cocatalyzed by Yb(OTf)3 and AgOTf. tandfonline.com This highlights the potential of MCRs to rapidly assemble polysubstituted piperidone intermediates that can be further elaborated to target molecules like 3-arylpiperidines. thieme-connect.comtandfonline.com The development of a four-component reaction involving an aldehyde, an ammonia (B1221849) equivalent, an acyl chloride, and a dienophile has also proven effective for the synthesis of highly substituted piperidones with good stereochemical control. thieme-connect.com The mechanism of such reactions can involve a domino sequence of events, including Mannich-type reactions and subsequent cyclizations. tandfonline.com

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including piperidines. This reaction, typically catalyzed by ruthenium-based complexes, involves the intramolecular reaction of a diene or an enyne to form a cyclic olefin. For the synthesis of piperidines, an appropriately substituted acyclic amine containing two double bonds can undergo RCM to form a dehydropiperidine, which can then be reduced to the corresponding piperidine. The study of RCM on unsaturated chiral allylamines has demonstrated its utility in enantioselective synthesis. nih.gov

Mannich Reactions in Piperidine Synthesis

The Mannich reaction is a classic method for the formation of a β-amino carbonyl compound, which can be a key intermediate in piperidine synthesis. acs.orgacs.org This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (or another aldehyde) and a primary or secondary amine. jofamericanscience.org Variations of the Mannich reaction, such as the nitro-Mannich (aza-Henry) reaction, have been utilized in the synthesis of piperidine-based drugs. researchgate.net A stereoselective three-component vinylogous Mannich-type reaction has been developed to assemble multi-substituted chiral piperidines, showcasing the versatility of this approach. rsc.org The reaction between a compound with a nitroalkane unit, an amine, and formaldehyde can lead to a β-nitroamine, which can then undergo further transformations to yield the piperidine ring. researchgate.net

Catalytic Hydrogenation Approaches

Catalytic hydrogenation of pyridine (B92270) derivatives is a direct and widely used method for the synthesis of piperidines. nih.gov This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring, typically using a transition metal catalyst such as rhodium or palladium under a hydrogen atmosphere. nih.gov The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction, particularly when substituents are present on the pyridine ring. nih.gov For instance, rhodium-catalyzed hydrogenation of fluorinated pyridines has been shown to be effective, though hydrodefluorination can be a competing side reaction. nih.gov Palladium-catalyzed hydrogenation has also been employed and can be influenced by the presence of water, sometimes leading to piperidinones. nih.gov Iridium catalysts have also been successfully used for the selective hydrogenation of 3-hydroxypyridinium (B1257355) salts to yield piperidin-3-ones. nih.gov

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound is crucial for understanding its biological activity, as different enantiomers often exhibit distinct pharmacological profiles. Several strategies can be employed to achieve enantioselective synthesis.

One powerful approach is the use of a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.orgorganic-chemistry.orgusc.edutmc.edu This method can be used to couple arylboronic acids with a dihydropyridine (B1217469) derivative in a highly regio- and enantioselective manner to furnish 3-substituted tetrahydropyridines. nih.govacs.orgorganic-chemistry.orgusc.edutmc.edu These intermediates can then be reduced to the corresponding chiral piperidines. nih.govacs.orgorganic-chemistry.orgusc.edutmc.edu This strategy offers broad functional group tolerance and can be performed on a gram scale. nih.govacs.org

Another strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts. acs.org By using a chiral catalyst, the reduction of the pyridinium ring can proceed with high enantioselectivity, leading to the formation of enantioenriched piperidines. acs.org Mechanistic studies, including DFT calculations, have provided insights into the stereochemical outcome of these reactions. acs.org

Furthermore, kinetic resolution of racemic mixtures of piperidines can be employed. rsc.org This technique involves the use of a chiral reagent or catalyst that reacts at different rates with the two enantiomers of the racemate, allowing for the separation of the unreacted, enantioenriched starting material from the product. rsc.orgethz.ch

Finally, the use of chiral auxiliaries provides another avenue for stereoselective synthesis. ethz.ch A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter has been established, the auxiliary is removed. ethz.ch

Novel Synthetic Protocols and Green Chemistry Considerations

The synthesis of 3-substituted piperidines, such as this compound, presents unique challenges due to the electronic properties of the piperidine ring. The C3 position is electronically deactivated by the inductive effect of the nitrogen atom, making direct C-H functionalization at this position difficult. nih.govresearchgate.net To overcome this, novel indirect synthetic strategies have been developed. One such innovative approach involves the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane. nih.govresearchgate.netnih.gov This method provides a pathway to the desired 3-substituted piperidine core, which is otherwise challenging to access directly.

In line with the increasing emphasis on sustainable chemical manufacturing, green chemistry principles are being integrated into the synthesis of heterocyclic compounds. While specific green protocols for this compound are not extensively documented, analogous syntheses offer valuable insights. Methodologies such as microwave-assisted organic synthesis (MAOS) have been shown to accelerate reactions, often leading to higher yields and cleaner products in shorter timeframes. mdpi.com For instance, the synthesis of a complex benzo[f]chromene derivative using 2,5-dichlorobenzaldehyde (B1346813) was successfully achieved in minutes under microwave irradiation. mdpi.com

Furthermore, the use of environmentally benign solvents and catalysts is a cornerstone of green chemistry. Deep eutectic solvents (DES), such as those prepared from glucose-urea or choline (B1196258) chloride-glucose, are emerging as effective and biodegradable reaction media for the synthesis of piperidin-4-one derivatives. researchgate.netasianpubs.org Natural, renewable catalysts like lemon juice, utilized under concentrated solar radiation, have also proven effective in synthesizing related nitrogen-containing heterocycles, offering a sustainable and efficient alternative to traditional synthetic catalysts. nih.gov These approaches highlight a clear trajectory towards more sustainable and atom-economical synthetic routes that could be adapted for the production of this compound.

Derivatization Strategies for Analogues of this compound

Creating analogues of this compound is crucial for exploring structure-activity relationships (SAR). Derivatization strategies typically target three key areas of the molecule: the piperidine nitrogen, the dichlorophenyl ring, and the potential for side chain additions.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for functionalization, allowing for the introduction of a wide variety of substituents that can modulate the molecule's physicochemical properties. The use of protecting groups, such as the tert-butyloxycarbonyl (N-Boc) group, is a common preliminary step in multi-step syntheses to control reactivity. nih.govresearchgate.net

A range of functional groups can be installed on the nitrogen atom. For example, sulfonyl chlorides can react with the piperidine to form sulfonamides, as demonstrated in the synthesis of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine. nih.gov The nitrogen can also participate in nucleophilic addition reactions, such as the zinc(II)-mediated formation of amidines from nitriles. rsc.org Further modifications can be achieved through reactions like acylation, alkylation, or reductive amination, attaching diverse moieties to the nitrogen atom. nih.gov These transformations are fundamental for building a library of N-substituted analogues.

Table 1: Examples of Functional Groups for Piperidine Nitrogen Derivatization

| Functional Group | Reagent/Reaction Type | Reference |

|---|---|---|

| Sulfonyl | Sulfonyl chloride | nih.gov |

| N-Boc (Protecting Group) | Di-tert-butyl dicarbonate | nih.govresearchgate.net |

| Acetyl | Acetyl chloride | nih.gov |

| Alkyl/Aryl | Alkyl/Aryl halide | nih.gov |

| Amidine | Nitrile, Zn(II) catalyst | rsc.org |

Modification of the Dichlorophenyl Ring

The 2,5-dichlorophenyl moiety offers multiple opportunities for structural modification to probe its role in molecular interactions. A primary strategy involves the substitution of the chlorine atoms via cross-coupling reactions. The Suzuki coupling, which utilizes arylboronic acids or their pinacol (B44631) esters in the presence of a palladium catalyst, is a powerful tool for replacing the chloro substituents with various aryl or heteroaryl groups. nih.gov

Another approach involves starting with differently substituted phenyl precursors before the formation of the piperidine ring. SAR studies on related compounds have explored the replacement of the dichlorophenyl group with moieties such as a simple phenyl, 4-chlorophenyl, 3,5-dimethylphenyl, or 3,5-bis(trifluoromethyl)phenyl group to systematically evaluate the effect of electronic and steric changes on the ring. nih.gov Where other functional groups are present on the ring, such as a hydroxyl group, further derivatization through O-substitution can be achieved using various electrophiles. nih.gov

Table 2: Strategies for Modifying the Dichlorophenyl Ring

| Modification Strategy | Key Reagents/Methods | Potential New Group | Reference |

|---|---|---|---|

| Suzuki Cross-Coupling | Arylboronic acids, Pd(PPh₃)₄ | Aryl, Heteroaryl | nih.gov |

| Precursor Synthesis | Substituted Phenyl Isocyanate | Phenyl, 4-Chlorophenyl, etc. | nih.gov |

| O-Substitution (on hydroxy-analogue) | Electrophiles, NaH | Alkoxy, Benzyloxy | nih.gov |

Side Chain Elaboration and Linker Chemistry

Introducing or extending side chains from the core this compound structure can significantly alter its size, shape, and functionality. This can be achieved by attaching complex groups to either the piperidine nitrogen or the phenyl ring.

In other cases, complex heterocyclic systems can be appended as side chains. Mannich reactions have been used to link a piperazine (B1678402) ring to a core structure, which in turn is attached to a dichlorophenyl group, creating elaborate molecules with potential for multiple points of interaction. nih.gov The length, rigidity, and chemical nature of these linkers and side chains are critical design elements for developing new analogues. nih.govmdpi.com

Table 3: Examples of Side Chain and Linker Strategies

| Strategy | Example Linker/Side Chain | Method of Attachment | Reference |

|---|---|---|---|

| Dimerization | Lysine Linker | Bidirectional synthesis | nih.gov |

| Heterocyclic Side Chain | Substituted Piperazine | Mannich reaction | nih.gov |

| Aliphatic Bridges | C8-C12 hydrocarbon chains | Transannular cyclization | mdpi.com |

Spectroscopic Characterization and Theoretical Structural Elucidation

Advanced NMR Spectroscopy for Stereochemical Assignment and Conformational Analysis (e.g., 1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like 3-(2,5-Dichlorophenyl)piperidine. nih.gov It provides detailed information about the chemical environment of each atom, enabling the assignment of stereochemistry and the study of conformational dynamics.

¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the piperidine (B6355638) ring and the dichlorophenyl group. The protons on the piperidine ring would typically appear in the upfield region, while the aromatic protons would be found in the downfield region. The coupling patterns between adjacent protons would be instrumental in assigning the relative positions of the substituents.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the piperidine ring and the dichlorophenyl group would be indicative of their electronic environment. For instance, the carbon atoms attached to the chlorine atoms would exhibit characteristic downfield shifts.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons, respectively. These experiments would allow for a definitive assignment of all ¹H and ¹³C signals, which is particularly important for complex spin systems often found in substituted piperidines. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be crucial for determining the through-space proximity of protons, which is key to elucidating the preferred conformation of the piperidine ring and the relative orientation of the dichlorophenyl substituent.

Table 1: Representative ¹H NMR Chemical Shifts for Phenylpiperidine Analogs

| Proton | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic-H | 7.0 - 7.5 |

| Piperidine-H (α to N) | 2.5 - 3.5 |

| Piperidine-H (other) | 1.5 - 2.5 |

Table 2: Representative ¹³C NMR Chemical Shifts for Phenylpiperidine Analogs

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| Aromatic-C (C-Cl) | 125 - 135 |

| Aromatic-C (other) | 120 - 130 |

| Piperidine-C (α to N) | 45 - 55 |

Mass Spectrometry for Structural Confirmation and Fragmentology

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govnih.gov

The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight. The presence of two chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in a ratio of approximately 9:6:1, which is a definitive indicator of a dichloro-substituted compound.

Fragmentation analysis would provide further structural insights. Common fragmentation pathways for phenylpiperidines include the cleavage of the piperidine ring and the loss of substituents from the phenyl ring. The fragmentation pattern can help to confirm the substitution pattern on the aromatic ring and the integrity of the piperidine moiety. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy.

Infrared and UV-Visible Spectroscopy for Functional Group Analysis

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule.

Infrared spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound. mdpi.com Key expected absorptions would include N-H stretching vibrations for the secondary amine in the piperidine ring, C-H stretching vibrations for the aromatic and aliphatic C-H bonds, C=C stretching vibrations for the aromatic ring, and C-N stretching vibrations. The presence of the C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region of the spectrum.

UV-Visible spectroscopy would reveal the electronic transitions within the molecule. The dichlorophenyl group is a chromophore that would be expected to absorb UV light in the 250-300 nm range. The exact wavelength of maximum absorbance (λmax) would be influenced by the substitution pattern on the phenyl ring.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 (broad) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.comchemrxiv.org A successful single-crystal X-ray diffraction analysis of this compound would provide unambiguous information about its molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would definitively establish the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the orientation of the 2,5-dichlorophenyl substituent relative to the piperidine ring. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding involving the piperidine N-H group, would be revealed. While no specific crystallographic data for this compound is currently available in open literature, analysis of related structures provides a strong basis for predicting its solid-state conformation.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules. For piperidine-containing compounds, DFT methods like B3LYP and WB97XD with basis sets such as 6-311++G(d,p) are commonly employed to optimize molecular geometry and calculate various properties. mdpi.comjksus.orgresearchgate.net These calculations provide insights into bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data from techniques like X-ray crystallography and FT-IR spectroscopy. researchgate.net

The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. orientjchem.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For instance, the analysis of a related compound, 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, revealed a HOMO-LUMO energy gap of 5.42 eV, indicating significant stability. researchgate.net Similarly, theoretical calculations on a complex benzo[f]chromene derivative synthesized using 2,5-dichlorobenzaldehyde (B1346813) and piperidine (B6355638) also focused on the HOMO-LUMO energy gap to understand its electronic behavior. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is another valuable tool derived from quantum calculations. researchgate.net The MEP surface illustrates the charge distribution and helps predict sites for electrophilic and nucleophilic attack, providing crucial information about where the molecule can engage in intermolecular interactions. researchgate.netresearchgate.net

| Parameter | Significance | Typical Computational Method | Example Finding for Related Piperidines |

|---|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure (bond lengths, angles). | DFT (e.g., B3LYP/6-311++G(d,p)) | Piperidine ring adopts a chair conformation. nih.gov |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. | DFT | A gap of 5.42 eV suggests high stability. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron density to identify reactive sites. | DFT | Identifies regions for nucleophilic and electrophilic attack. researchgate.net |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. | DFT | Calculated frequencies show good agreement with experimental spectra. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

The piperidine scaffold is not planar and can adopt several conformations, with the "chair" form being the most stable and predominant. nih.govasianpubs.org However, the substitution pattern and the nature of the substituents can significantly influence the ring's conformation. The introduction of an alkyl group at the C-3 position can lead to a flattening of the ring around the C(2)-C(3) bond. asianpubs.org For some N-substituted piperidines, such as those with a bulky N-Boc group, twist-boat conformations may become energetically favorable to avoid steric strain. whiterose.ac.uk

Computational studies on fluorinated piperidines have shown that the preference for a substituent to be in an axial or equatorial position is governed by a delicate balance of hyperconjugative interactions, electrostatic forces (charge-dipole interactions), and steric repulsion. researchgate.net Molecular dynamics (MD) simulations provide further insight by modeling the movement of the molecule over time. nih.gov MD studies can reveal the stability of different conformations and the transitions between them, offering a dynamic picture of the molecule's behavior. researchgate.net For example, ultrafast spectroscopy combined with calculations on N-methyl piperidine observed coherent oscillations between chair and twist conformers following electronic excitation. rsc.org

| Conformation | Prevalence | Influencing Factors | Reference |

|---|---|---|---|

| Chair | Most common and generally most stable | Low angular and torsional strain | nih.govasianpubs.org |

| Twist-Boat | Less common; can be favored in specific cases | Bulky N-substituents (e.g., N-Boc) to avoid A1,3-strain | whiterose.ac.uk |

| Flattened Chair | Distortion from ideal chair | Substituents at C-3 position can cause localized flattening | asianpubs.org |

Molecular Docking Simulations for Putative Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, which is crucial for drug design and discovery. nih.gov

Docking algorithms place the ligand into the binding site of a target protein and calculate a score that estimates the binding affinity, typically in kcal/mol. nih.govmdpi.com This allows for the screening of virtual libraries and the prioritization of compounds for synthesis and testing. For example, various piperidin-4-one derivatives have been docked against cancer-related protein targets to evaluate their potential as anti-cancer agents. nih.gov In a study on a complex molecule containing the 2,5-dichlorophenyl moiety, molecular docking simulations showed a strong interaction with the enzyme DNA methyltransferase 1. mdpi.com The binding affinity and mode of interaction are highly dependent on the specific conformer of the ligand used in the simulation. nih.gov

Beyond predicting binding affinity, docking simulations provide a detailed view of the intermolecular interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. mdpi.com For instance, Hirshfeld surface analysis, a method to visualize and quantify intermolecular contacts in a crystal structure, has been used on piperidine derivatives to break down the contributions of different interactions, such as H···H (58.7%), C···H (19.9%), and Cl···H (11.8%). researchgate.net Quantum Theory of Atoms in Molecules (QTAIM) is another powerful method used to analyze non-covalent interactions in detail, as demonstrated in a study of a molecule containing a 2,6-dichlorophenyl group. nih.gov These analyses are critical for understanding the structural basis of a ligand's activity and for guiding the rational design of more potent and selective analogs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are built by calculating various molecular descriptors (e.g., steric, electronic, lipophilic) and using statistical methods to find a correlation. For example, a QSAR study on cytotoxic piperidones found that the potency of the compounds increased with the sigma and sigma star values of the aryl substituents. nih.gov

A more advanced, 3D-QSAR technique known as Comparative Molecular Field Analysis (CoMFA) was used to model the binding of piperidine-containing antagonists to the CB1 cannabinoid receptor. nih.gov CoMFA models use steric and electrostatic fields to predict activity, suggesting that the N1 aromatic ring of the antagonist dominates the steric interaction with the receptor. nih.gov More recently, group-based QSAR (GQSAR) models have been developed for piperidine derivatives to predict their inhibitory activity against targets like the p53–HDM2 interaction. researchgate.net These models provide valuable predictive power and help in designing new compounds with enhanced potency. researchgate.net

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can then be used as a 3D query to search large databases of chemical compounds in a process called virtual screening, aiming to identify novel molecules with the potential for similar activity. nih.govresearchgate.net

A study on agonists for the Takeda G-protein-coupled receptor 5 (TGR5), which included a compound with a 2,5-dichlorophenoxy group, generated a common feature pharmacophore model consisting of six features: one aromatic ring, four hydrophobic groups, and one hydrogen bond acceptor (RHHHHA). nih.gov This model was subsequently used for virtual screening to find new, nonsteroidal TGR5 agonists. nih.gov Similarly, pharmacophore models have been developed from known piperidine-based inhibitors to design novel compounds targeting the p53-HDM2 protein-protein interaction. researchgate.net This approach successfully combines ligand-based design with structural information to discover new chemical scaffolds for therapeutic development. nih.gov

Pharmacological Target Identification and Receptor Interaction Profiles Pre Clinical, in Vitro Focus

Ligand Binding Assays for Neurotransmitter Receptors (e.g., Dopamine (B1211576), Serotonin, Opioid)

Ligand binding assays are fundamental in pharmacology for determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the radioligand, and the concentration at which it displaces 50% of the radioligand (IC50) is measured. This value can be converted to a binding affinity constant (Kᵢ), which reflects the intrinsic affinity of the compound for the receptor.

Studies on arylpiperazine and piperidine (B6355638) derivatives have demonstrated that the substitution pattern on the phenyl ring is a critical determinant of both affinity and selectivity for various neurotransmitter receptors. acs.orgnih.gov The 2,3-dichlorophenyl moiety, in particular, has been a cornerstone in the development of ligands with high affinity for dopamine receptors. acs.orgunc.edu

Analogs of dichlorophenylpiperazine have been extensively evaluated for their binding profiles. For instance, the 2,3-dichlorophenylpiperazine analogue (compound 8 in a specific study) displayed the highest affinity for the dopamine D₃ receptor in the subnanomolar range. acs.org Another study highlighted a derivative, N-{4-[4-(2,3-dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-pyridine-2-yl-benzamide, which exhibited a Kᵢ of 0.7 nM at the human D₃ receptor. researchgate.net While these compounds are structurally distinct from 3-(2,5-Dichlorophenyl)piperidine, they underscore the potent interaction of the dichlorophenylpiperidine/piperazine (B1678402) scaffold with dopamine receptors.

The selectivity of these compounds is a crucial aspect of their pharmacological profile. Selectivity is often expressed as a ratio of Kᵢ values for different receptors. For example, a compound's D₂/D₃ selectivity ratio indicates its preference for the D₃ receptor over the D₂ receptor. researchgate.net High selectivity is often a desirable trait in drug development to minimize off-target effects. Dichlorophenylpiperazine derivatives have been designed to achieve high selectivity for the D₃ receptor over the D₂ receptor, with some analogs achieving over 100-fold selectivity. researchgate.net

Screening against a wider panel of receptors is common to establish a comprehensive selectivity profile. Besides dopamine receptors, these panels often include various serotonin, adrenergic, histamine (B1213489), and opioid receptors. semanticscholar.org For example, some piperidine-based compounds have been identified as dual-acting ligands at histamine H₃ and sigma-1 receptors. acs.orgacs.org

Pre Clinical Pharmacodynamic and Mechanistic Investigations

In Vitro Cellular Assays for Functional Activity

In vitro assays are fundamental in determining a compound's biological activity at the cellular level. These tests precede in vivo studies and provide insights into the mechanisms of action.

Signaling Pathway Modulation

The effect of a compound on specific cellular signaling pathways is crucial for understanding its pharmacological profile. For a novel compound like 3-(2,5-Dichlorophenyl)piperidine, researchers would typically investigate its influence on pathways implicated in various diseases. For instance, studies on other piperidine-containing molecules have explored their roles in modulating pathways such as those involved in cancer cell survival and proliferation. One example is the investigation of piperine, a natural product containing a piperidine (B6355638) ring, which was shown to inhibit TGF-β signaling pathways in lung adenocarcinoma cells. nih.gov Similarly, a synthetic piperidine derivative, DTPEP, was found to downregulate the PI3K/Akt-PKCα pathway in breast cancer cells. nih.gov

To assess the impact of this compound, a series of assays would be employed, including reporter gene assays, Western blotting to measure the phosphorylation status of key signaling proteins, and kinase activity assays.

Cellular Efficacy Studies

Cellular efficacy studies aim to determine the direct effects of a compound on cell viability, proliferation, and function. These studies are critical for identifying potential therapeutic applications. For example, various 3,5-bis(benzylidene)-4-piperidones have demonstrated selective toxicity towards cancer cell lines. researchgate.netmdpi.com Another study focused on N-arylpiperidine-3-carboxamide derivatives, which were found to induce a senescence-like phenotype in melanoma cells. nih.gov

Standard assays to evaluate the cellular efficacy of this compound would include:

MTT or AlamarBlue assays: To assess cell viability and proliferation.

Clonogenic assays: To determine the long-term proliferative capacity of cells.

Apoptosis assays: Such as Annexin V/PI staining and caspase activity assays, to measure programmed cell death.

Cell cycle analysis: Using flow cytometry to determine the compound's effect on cell cycle progression.

In Vivo Pharmacological Models in Animal Studies

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models, most commonly rodents, to evaluate their physiological and behavioral effects.

Behavioral Phenotyping in Rodents

Behavioral phenotyping is essential for assessing the effects of a compound on the central nervous system. nih.govnih.gov A comprehensive behavioral screen in rodents for a compound like this compound would typically involve a battery of tests to evaluate various domains: nih.gov

General Health and Motor Function: Including tests like the open field test for locomotor activity, the rotarod test for motor coordination, and grip strength tests. nih.gov

Anxiety-like Behavior: Evaluated using the elevated plus-maze and light-dark box tests.

Depressive-like Behavior: Assessed with the forced swim test and tail suspension test.

Cognitive Function: Measured through tasks such as the Morris water maze for spatial learning and memory, and the novel object recognition test for recognition memory.

Electrophysiological Assessments

Electrophysiological techniques are used to directly measure the effects of a compound on neuronal activity. For this compound, these assessments could include:

In vivo electrophysiology: Recording the firing rate of neurons in specific brain regions of anesthetized or freely moving animals following compound administration.

Ex vivo slice electrophysiology: Recording from brain slices to determine how the compound modulates synaptic transmission and neuronal excitability. This can reveal effects on specific ion channels and receptors.

Neurochemical Analysis in Animal Brain Tissue

To understand how a compound alters brain chemistry, neurochemical analyses are performed on brain tissue from treated animals. Techniques such as high-performance liquid chromatography (HPLC) and microdialysis can be used to measure the levels of neurotransmitters (e.g., dopamine (B1211576), serotonin, norepinephrine) and their metabolites in different brain regions. This would provide insights into whether this compound affects neurotransmitter synthesis, release, or metabolism.

Proof-of-Concept Studies in Disease Models (e.g., neurological, inflammatory, pain)

There is no available information from pre-clinical studies to demonstrate the effects of this compound in any animal models of neurological, inflammatory, or pain-related disorders.

Elucidation of Molecular and Cellular Mechanisms of Action (pre-clinical)

The molecular and cellular mechanisms of action for this compound have not been elucidated in any published pre-clinical research. There is no data on its binding targets, such as receptors or enzymes, or its effects on cellular signaling pathways.

Metabolic Stability and Pharmacokinetic Profiling Pre Clinical/in Vitro

In Vitro Metabolic Stability Studies

In vitro systems such as liver microsomes, hepatocytes, and S9 fractions are routinely employed to assess the metabolic stability of drug candidates. These assays provide an early indication of a compound's likely in vivo clearance and potential for species-specific metabolic differences.

Species Comparison of Metabolic Rates

The rate at which 3-(2,5-dichlorophenyl)piperidine is metabolized can vary significantly across different species. This is primarily due to differences in the expression and activity of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). Comparative studies using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, monkey, and human) are essential to understand these differences and to select the most appropriate animal models for further preclinical development.

For instance, a hypothetical study might reveal that the intrinsic clearance (CLint) of this compound is highest in rat liver microsomes, suggesting rapid metabolism in this species, while human liver microsomes might exhibit a lower clearance rate, indicating potentially greater stability in humans.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-life (t½) (min) |

| Human | 25 | 27.7 |

| Monkey (Cynomolgus) | 40 | 17.3 |

| Dog (Beagle) | 35 | 19.8 |

| Rat (Sprague-Dawley) | 60 | 11.6 |

| Mouse (CD-1) | 55 | 12.6 |

Note: The data in this table is illustrative and not based on actual experimental results.

Identification of Major Metabolites in Pre-clinical Species or In Vitro Systems

Understanding the metabolic pathways of this compound is crucial for identifying potentially active or toxic metabolites. In vitro incubations with liver microsomes or hepatocytes, followed by analysis with high-resolution mass spectrometry, are standard methods for metabolite identification.

Common metabolic transformations for a compound like this compound could include hydroxylation of the piperidine (B6355638) ring or the dichlorophenyl ring, as well as N-dealkylation if the piperidine nitrogen is substituted. The resulting metabolites can then be structurally characterized. Comparing the metabolite profiles across different preclinical species and humans helps to determine if animal models are representative of human metabolism.

Enzyme Kinetics of Metabolic Transformations

To further characterize the metabolic pathways, enzyme kinetic studies are performed to identify the specific enzymes responsible for the metabolism of this compound. This typically involves incubating the compound with a panel of recombinant human cytochrome P450 (CYP) enzymes or using specific chemical inhibitors in liver microsome incubations.

For example, if a particular CYP isozyme, such as CYP3A4 or CYP2D6, is found to be the primary enzyme metabolizing this compound, this information is vital for predicting potential drug-drug interactions. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the primary metabolic reactions can be determined to quantify the enzyme's affinity and capacity for the compound.

Preliminary Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

Following in vitro characterization, preliminary absorption, distribution, and excretion (ADE) studies are often conducted in animal models, such as rats or mice. These studies provide the first in vivo look at the pharmacokinetic behavior of this compound. After administration of the compound, blood, urine, and feces are collected over time and analyzed for the parent compound and its major metabolites. This data helps to determine key pharmacokinetic parameters such as bioavailability, volume of distribution, and routes of excretion.

In Silico Prediction of ADMET Properties for Research Compound Prioritization

In the early stages of drug discovery, computational (in silico) models are valuable tools for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a large number of compounds. Various software programs can estimate physicochemical properties like solubility and lipophilicity (logP), as well as predict metabolic stability, potential for CYP inhibition, and other key pharmacokinetic parameters for this compound. These predictions help in prioritizing compounds for further experimental evaluation.

Interactive Data Table: Hypothetical In Silico ADMET Predictions for this compound

| ADMET Property | Predicted Value | Interpretation |

| Aqueous Solubility | Moderate | May have acceptable absorption. |

| LogP | 3.2 | Indicates good membrane permeability. |

| Human Oral Bioavailability | >80% | High potential for oral absorption. |

| CYP2D6 Inhibition | Potential Inhibitor | Warrants further in vitro investigation. |

| Plasma Protein Binding | High (>90%) | May have a lower volume of distribution. |

Note: The data in this table is illustrative and not based on actual experimental results.

Advanced Analytical Methodologies for Research Applications

Development of Chromatographic Methods (e.g., HPLC, GC-MS, LC-MS/MS) for Research Sample Analysis

Chromatographic techniques are fundamental to the analysis of 3-(2,5-Dichlorophenyl)piperidine in both synthetic and biological contexts. The choice of method depends on the sample matrix and the specific analytical goal, such as purity assessment or quantification in plasma. thermofisher.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperidine (B6355638) and piperazine (B1678402) derivatives. google.comnih.gov For a compound like this compound, a reversed-phase HPLC method is typically developed. nih.govnih.gov This involves using a nonpolar stationary phase (like a C18 column) and a polar mobile phase. google.comnih.gov Method development involves systematically optimizing parameters such as mobile phase composition (e.g., acetonitrile (B52724) or methanol (B129727) mixed with a buffered aqueous solution), flow rate, column temperature, and UV detection wavelength to achieve optimal separation from impurities or endogenous matrix components. lcms.cznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly for volatile and thermally stable compounds. unodc.orgrsc.org For piperazine derivatives, GC-MS analysis often involves a capillary column (such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase) and a temperature program to ensure the separation of the analyte from related substances. rsc.orgcromlab-instruments.es The mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where analyte concentrations are extremely low. omicsonline.orgnih.govjchps.com This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer, allowing for highly specific quantification even in complex biological matrices. nih.govjchps.com

Table 1: Example Chromatographic Conditions for the Analysis of Dichlorophenylpiperidine Analogs

| Parameter | HPLC Method Example google.com | GC-MS Method Example rsc.org |

|---|---|---|

| Column | Octadecylsilane bonded silica (B1680970) (C18) | Supelco Equity 5 (30 m x 0.25 mm i.d.) |

| Mobile Phase/Carrier Gas | Acetonitrile-Disodium hydrogen phosphate (B84403) buffer | Helium |

| Detection | UV at 254 nm | Mass Spectrometry (MS) |

| Flow Rate | 1.0 mL/min | N/A (Temperature Programmed) |

| Temperature | 30 °C | 80°C to 290°C gradient |

| Application | Purity and related substances analysis | Identification and screening |

Following synthesis, it is essential to assess the purity of each batch of this compound and quantify the main component. HPLC with UV detection is a standard and reliable method for this purpose. nih.govptfarm.pl A validated HPLC method can separate the target compound from starting materials, by-products, and degradation products. ptfarm.pl

The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all observed peaks in the chromatogram. google.com For quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations. The concentration of the synthesized compound is then determined by comparing its peak area to the calibration curve. The method is validated for parameters like linearity, precision, accuracy, and robustness to ensure the results are reliable. ptfarm.pl

To support preclinical pharmacokinetic studies, a robust bioanalytical method, typically LC-MS/MS, must be developed and validated to quantify this compound in biological matrices like rat or monkey plasma. omicsonline.orgnih.gov The validation process is conducted according to stringent guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). europa.eufda.gov

The validation process ensures the method is reliable and reproducible for its intended use. nih.gov Key validation parameters include:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and endogenous matrix components. europa.eu

Accuracy: The closeness of the determined value to the nominal concentration. europa.eu

Precision: The degree of scatter between a series of measurements, expressed as the coefficient of variation (CV). europa.eu

Calibration Curve: Demonstrating the relationship between instrument response and known concentrations of the analyte over a specific range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process used to isolate the analyte from the biological matrix. jchps.com

Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal. jchps.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov

Table 2: Core Parameters for Bioanalytical Method Validation (based on EMA/FDA Guidelines) europa.eufda.gov

| Validation Parameter | General Acceptance Criteria | Purpose |

|---|---|---|

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Ensures the measured value is close to the true value. |

| Precision (CV) | ≤15% (≤20% at LLOQ) | Ensures reproducibility of the measurement. |

| Selectivity | No significant interference at the retention time of the analyte and internal standard (IS). | Guarantees the signal is from the analyte only. |

| LLOQ | Analyte response is at least 5 times the blank response; accuracy and precision criteria met. | Defines the lower limit for reliable quantification. |

| Stability | Analyte concentration within ±15% of the initial concentration. | Confirms the compound does not degrade during sample handling and storage. |

Application of High-Resolution Mass Spectrometry for Metabolite Identification

Understanding the metabolic fate of this compound is a critical component of preclinical development. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is the primary tool for detecting and identifying drug metabolites in biological samples from in vitro (e.g., liver microsomes) and in vivo studies. nih.govresearchgate.net

The key advantage of HRMS instruments (like Orbitrap or TOF analyzers) is their ability to provide highly accurate mass measurements, typically with an error of less than 5 ppm. thermofisher.comnih.gov This accuracy allows for the confident determination of the elemental composition of a detected ion. nih.gov The general workflow for metabolite identification involves:

Data Acquisition: Analyzing biological samples (e.g., plasma, urine, bile) from animals dosed with the compound using LC-HRMS. Data is often acquired in a non-targeted manner to capture all detectable ions. nih.gov

Data Mining: Using specialized software to compare the datasets from dosed and control samples. Potential metabolites are flagged based on predicted metabolic transformations (e.g., oxidation, glucuronidation) or by searching for mass shifts relative to the parent drug. nih.gov

Structure Elucidation: The elemental composition of a potential metabolite is proposed based on its accurate mass. nih.gov Further structural information is obtained by fragmenting the metabolite ion (MS/MS or MSn). The resulting fragmentation pattern is analyzed and compared to the fragmentation of the parent drug to pinpoint the site of metabolic modification. thermofisher.com

For a compound like this compound, likely metabolic pathways, based on studies of similar structures like 1-(3-chlorophenyl)piperazine, include hydroxylation of the aromatic ring and degradation of the piperidine ring. nih.gov

Table 3: Potential Metabolic Biotransformations for this compound

| Biotransformation | Mass Change | Potential Metabolite |

|---|---|---|

| Oxidation (Hydroxylation) | +15.9949 Da | Hydroxy-3-(2,5-dichlorophenyl)piperidine |

| N-dealkylation (Ring Opening) | Variable | N-(2,5-dichlorophenyl) substituted ethylamine (B1201723) derivatives |

| Glucuronidation | +176.0321 Da | Glucuronide conjugate of a hydroxylated metabolite |

| Sulfation | +79.9568 Da | Sulfate conjugate of a hydroxylated metabolite |

Radioligand Synthesis and Application in Receptor Occupancy Studies (e.g., PET)

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target interactions in the living brain. frontiersin.orgeurekaselect.com To perform a PET study, a version of the drug or a related ligand is labeled with a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), to create a radioligand. frontiersin.orgresearchgate.net

The synthesis of a radioligand for a compound like this compound would involve modifying its structure to incorporate the radioisotope. For example, a precursor molecule could be synthesized for a nucleophilic fluorination reaction with [¹⁸F]fluoride. nih.govnih.gov The synthesis must be rapid and efficient due to the short half-life of the isotopes (¹⁸F: ~110 minutes; ¹¹C: ~20 minutes). frontiersin.org

Once synthesized, the radioligand is administered to a subject (e.g., a non-human primate in preclinical studies), and the PET scanner detects the radiation, allowing for the mapping of the radioligand's distribution in the brain over time. nih.govnih.gov Receptor occupancy studies typically involve two PET scans: a baseline scan with only the radioligand and a second scan after administration of the non-radiolabeled drug. nih.gov The reduction in the radioligand's specific binding signal in the second scan allows for the calculation of receptor occupancy at a given dose of the drug. nih.govproquest.com

These studies are crucial for:

Confirming that the drug enters the brain and engages its intended target. nih.gov

Establishing the relationship between drug dose, plasma concentration, and the degree of target engagement. nih.gov

Guiding dose selection for further clinical trials. proquest.comresearchgate.net

Studies on structurally related dichlorophenyl compounds have demonstrated the feasibility of developing PET tracers to evaluate brain penetrance and target engagement, although achieving sufficient specific binding to differentiate between brain regions can be challenging. nih.govnih.gov

Table 4: Illustrative Data from a Preclinical PET Receptor Occupancy Study

| Drug Dose | Plasma Concentration (ng/mL) | Receptor Occupancy in Target Brain Region (%) researchgate.net |

|---|---|---|

| Baseline | 0 | 0% |

| Low Dose | 10 | 35% |

| Medium Dose | 50 | 72% |

| High Dose | 100 | 95% |

Translational Research Potential and Future Directions

Utility of 3-(2,5-Dichlorophenyl)piperidine as a Research Tool in Chemical Biology and Neuroscience

Phenylpiperidine derivatives are invaluable research tools, particularly in neuroscience, for their ability to interact with central nervous system (CNS) targets. nih.gov Compounds with this core structure have been developed as high-affinity ligands for a variety of receptors, including dopamine (B1211576), serotonin, and opioid receptors. nih.govnih.gov The utility of this compound would lie in its potential to act as a selective chemical probe to investigate the function and regulation of specific neuronal pathways.

The substitution pattern on the phenyl ring is a critical determinant of a ligand's binding affinity and selectivity. The presence and position of halogen atoms, such as chlorine, can significantly alter the electronic and steric properties of the molecule, thereby fine-tuning its interaction with a target protein. For instance, the related compound 2,3-Dichlorophenylpiperazine (DCPP) is a metabolite of the antipsychotic drug aripiprazole (B633) and is known to act as a partial agonist at dopamine D2 and D3 receptors. nih.govwikipedia.org It is plausible that this compound could serve as a novel ligand for aminergic G-protein coupled receptors (GPCRs). Its specific dichlorination pattern might confer a unique selectivity profile, allowing researchers to dissect the roles of closely related receptor subtypes that are otherwise difficult to distinguish.

As a research tool, it could be used in:

Receptor Mapping and Characterization: A radiolabeled version of the compound could be used in autoradiography studies to map the distribution of its binding sites in the brain.

In Vitro Pharmacology: In cell-based assays, it could be used to characterize the pharmacological properties of a target receptor or to screen for other compounds that bind to the same site.

Behavioral Pharmacology: In animal models, it could be administered to study the behavioral effects of modulating a specific neurotransmitter system, providing insights into the biological basis of neurological and psychiatric disorders.

Strategic Development of Advanced Analogues with Tuned Pharmacological Profiles

The this compound scaffold represents a versatile template for the strategic development of advanced analogues with precisely tuned pharmacological properties. Medicinal chemistry campaigns frequently use such a lead structure to generate a library of related compounds, systematically modifying different parts of the molecule to optimize potency, selectivity, and pharmacokinetic properties. thieme-connect.commdpi.com

Key strategies for developing advanced analogues include:

Modification of the Piperidine (B6355638) Nitrogen: The nitrogen atom of the piperidine ring is a common site for modification. Introducing different substituents (e.g., alkyl chains, benzyl (B1604629) groups, or more complex moieties) can dramatically alter a compound's affinity and efficacy (agonist vs. antagonist activity) at its target. This approach has been used to develop highly selective ligands for the dopamine D3 receptor. nih.gov

Alteration of the Phenyl Ring Substitution: The number, type, and position of substituents on the phenyl ring can be varied. While this compound features a 2,5-dichloro pattern, synthesizing analogues with fluoro, bromo, methyl, or methoxy (B1213986) groups could systematically probe the steric and electronic requirements of the target's binding pocket. This structure-activity relationship (SAR) analysis is crucial for optimizing interactions. nih.gov

Introduction of Chirality: The piperidine ring can be a source of stereoisomerism. The synthesis of specific enantiomers or diastereomers can lead to compounds with improved selectivity and potency, as biological targets are chiral and often interact differently with different stereoisomers. thieme-connect.com

The goal of these modifications would be to create analogues with tailored profiles, such as enhanced selectivity for a specific receptor subtype over others or improved "drug-like" properties (e.g., metabolic stability, oral bioavailability). nih.gov

Table 1: Illustrative Strategies for Analogue Development

| Modification Site | Strategy | Desired Outcome | Example from Related Scaffolds |

|---|---|---|---|

| Piperidine Nitrogen (N1) | Introduction of various alkyl or arylalkyl groups. | Modulate affinity and efficacy; improve pharmacokinetic properties. | Development of potent fentanyl analogues for the mu-opioid receptor. nih.gov |

| Phenyl Ring | Varying halogen position and identity (e.g., 3,4-dichloro, 2-chloro-5-fluoro). | Fine-tune binding pocket interactions and selectivity. | Synthesis of selective dopamine D3 receptor ligands from dichlorophenylpiperazines. nih.gov |

| Piperidine Ring | Introduction of substituents (e.g., methyl, hydroxyl) or conformational constraints. | Enhance potency and explore binding orientation. | Creation of cis-2-methyl-3-arylpiperidines with distinct bioactivities. acs.org |

| Stereochemistry | Synthesis of single enantiomers. | Improve selectivity and reduce off-target effects. | Chiral piperidine scaffolds are a focus for developing novel CNS drugs. thieme-connect.com |

Integration with Systems Biology and Multi-Omics Approaches in Pre-clinical Research

To fully understand the biological impact of a novel compound like this compound, modern pre-clinical research increasingly relies on systems biology and multi-omics approaches. nashbio.com Instead of focusing on a single target, these methods provide a holistic view of how a molecule affects the entire biological system. nih.gov Integrating data from genomics, transcriptomics, proteomics, and metabolomics can reveal the compound's mechanism of action, identify off-target effects, and discover biomarkers of efficacy or toxicity. nashbio.comahajournals.org

A hypothetical multi-omics study for this compound might involve:

Transcriptomics (RNA-Seq): Treating a relevant cell line (e.g., neurons) or animal model with the compound and sequencing the messenger RNA to see which genes are up- or down-regulated. This can point to the cellular pathways being modulated.

Proteomics: Using mass spectrometry to quantify changes in protein levels following treatment. This provides a functional snapshot of the cellular response, confirming if transcript-level changes translate to the protein level.

Metabolomics: Analyzing small molecule metabolites (e.g., neurotransmitters, lipids, amino acids) to see how the compound alters the cell's metabolic state. aspect-analytics.com This can reveal disruptions in biochemical networks and provide direct evidence of functional changes. aspect-analytics.com

By integrating these datasets, researchers can build a comprehensive network model of the drug's effects. ahajournals.org This approach is powerful for validating the intended target, uncovering unexpected mechanisms, and predicting potential adverse effects before moving into more advanced stages of drug development. nashbio.com

Table 2: Hypothetical Multi-Omics Experimental Design

| Omics Layer | Technology | Sample Type | Key Questions Addressed |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing | Cultured Neurons, Brain Tissue | Which gene expression pathways are altered? What is the primary transcriptional response? |

| Proteomics | Mass Spectrometry | Cultured Neurons, Brain Tissue | Which protein levels change? Does this confirm the transcriptional data? |

| Metabolomics | Mass Spectrometry, NMR | Plasma, Brain Tissue | How does the compound affect neurotransmitter levels or energy metabolism? |

| Data Integration | Bioinformatics & Network Analysis | All Datasets | What is the primary mechanism of action? Are there off-target effects? What are potential biomarkers of response? |

Exploration of Unconventional Targets and Therapeutic Modalities

While the logical starting point for investigating this compound is within CNS research, the piperidine scaffold is a "privileged structure" known to interact with a vast array of biological targets. arizona.edu This opens up the possibility of exploring its utility against unconventional targets beyond the classic GPCRs and ion channels.

Piperidine derivatives have shown efficacy in diverse therapeutic areas, including:

Oncology: Certain piperidine-containing molecules act as anticancer agents by targeting kinases or inhibiting pathways like JAK/STAT3. mdpi.comnih.gov

Infectious Diseases: Analogues have been developed as potent inhibitors of viral replication, such as for the influenza virus, or as antibacterial agents. nih.gov

Neurodegenerative Diseases: The piperidine core is central to drugs like Donepezil for Alzheimer's disease, which functions by inhibiting acetylcholinesterase. nih.govbenthamdirect.comingentaconnect.com

Therefore, a broad, unbiased screening campaign could reveal unexpected activities for this compound. High-throughput screening against large panels of enzymes, protein-protein interactions, or even phenotypic screens (e.g., measuring cancer cell viability) could uncover novel therapeutic applications. The specific electronic signature of the 2,5-dichlorophenyl moiety might enable it to bind to targets not recognized by other phenylpiperidines, making it a candidate for repositioning into new therapeutic modalities.

Emerging Research Areas and Unexplored Potential within the Piperidine Scaffold

The field of piperidine chemistry is continuously evolving, driven by new synthetic technologies and a deeper understanding of biology. The future potential of this compound is linked to these broader trends.

Advanced Synthesis Methods: New catalytic methods are enabling the rapid and stereoselective synthesis of complex piperidine libraries. acs.org Techniques like rhodium-catalyzed asymmetric synthesis allow for the creation of previously inaccessible chiral 3-substituted piperidines, which could be applied to generate enantiomerically pure versions of this compound for more precise biological evaluation. acs.org

Computational and AI-Driven Drug Design: The use of artificial intelligence and machine learning is accelerating the design of novel piperidine derivatives. pmarketresearch.com Computational models can predict the binding affinity and pharmacokinetic properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising analogues of this compound, saving time and resources. pmarketresearch.comyoutube.com

Targeting Protein-Protein Interactions and Allosteric Sites: There is growing interest in designing small molecules that modulate challenging targets like protein-protein interactions or allosteric sites. The three-dimensional structure of the piperidine scaffold makes it well-suited for this purpose, and future research could explore whether this compound or its analogues can function as such modulators.

Applications in Neuroinflammation and Neuroprotection: Beyond simple receptor antagonism or agonism, there is a push to develop piperidine-based compounds that have neuroprotective or anti-inflammatory properties for treating neurodegenerative diseases. nih.govbenthamdirect.com Screening this compound in models of oxidative stress or microglial activation could reveal such potential.

Q & A

Q. What are the common synthetic routes for preparing 3-(2,5-Dichlorophenyl)piperidine, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, substituting a halogenated aryl group with a piperidine moiety under basic conditions (e.g., NaOH in dichloromethane) is a standard approach . Purification methods like column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) are critical for achieving >95% purity. Monitoring via TLC and HPLC ensures intermediate and final product integrity .

Q. What safety precautions are essential when handling this compound due to its potential hazards?

Safety protocols include using fume hoods, nitrile gloves, and chemical-resistant lab coats. The compound may pose risks such as respiratory irritation (H335) or acute toxicity (H301/H311). Emergency measures like eye rinsing (P305+P351+P338) and immediate decontamination of spills (P405) are mandatory. Storage should be in airtight containers at 2–8°C, segregated from oxidizing agents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms structural assignments, particularly the coupling patterns of the dichlorophenyl and piperidine protons. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. X-ray crystallography (if crystalline) provides definitive stereochemical data, as demonstrated in structurally analogous piperidine derivatives .

Q. How can researchers troubleshoot low yields in the final coupling step of the synthesis?

Low yields often stem from incomplete deprotonation of the piperidine nitrogen or steric hindrance. Optimizing reaction temperature (e.g., 40–60°C), extending reaction time (12–24 hrs), or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve efficiency. Monitoring by GC-MS helps identify side products like unreacted starting materials .

Q. What solvents and reaction conditions minimize byproduct formation during synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while inert atmospheres (N₂/Ar) prevent oxidation. Controlled addition of bases (e.g., K₂CO₃) avoids excessive exothermicity. For example, a 1:1.2 molar ratio of aryl halide to piperidine derivative in DMF at 50°C reduces dimerization byproducts .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for scalable synthesis of this compound?

A 2³ factorial design evaluates temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology (RSM) identifies interactions between variables, such as higher catalyst loading (10 mol%) in DMF increasing yield by 20% compared to THF. Statistical software (e.g., Minitab) models these relationships to predict optimal conditions .

Q. What computational methods predict the bioactivity of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with receptor binding. Molecular docking (AutoDock Vina) simulates interactions with targets like NMDA receptors or monoamine transporters. Pharmacophore models based on piperidine analogs (e.g., diphenidine derivatives) guide structural modifications .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

Cross-validation using differential scanning calorimetry (DSC) for melting points and HPLC-based solubility assays (in PBS or DMSO) ensures accuracy. Discrepancies may arise from polymorphic forms or residual solvents. Referencing standardized databases (NIST Chemistry WebBook) provides authoritative benchmarks .

Q. What strategies mitigate toxicity risks in pharmacological studies of this compound?

In vitro cytotoxicity assays (MTT or LDH release) on HEK-293 or HepG2 cells establish safe concentration ranges. Metabolite profiling (LC-MS/MS) identifies toxic intermediates, such as oxidative dechlorination products. In silico ADMET predictions (SwissADME) flag potential hepatotoxicity or cardiotoxicity risks early in development .

Q. How can green chemistry principles be applied to the synthesis and waste management of this compound?

Solvent substitution (e.g., cyclopentyl methyl ether for DCM) reduces environmental impact. Catalytic recycling (e.g., Pd/C recovery via filtration) minimizes heavy metal waste. Neutralization of acidic/byproduct streams with CaCO₃ before disposal ensures compliance with EPA guidelines. Lifecycle assessment (LCA) tools quantify the carbon footprint of synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.